1-Oxa-6-azaspiro[3.3]heptane oxalate

pKa basicity regioisomer comparison

1-Oxa-6-azaspiro[3.3]heptane oxalate (CAS 1427358-60-8) is the oxalic acid salt of a saturated, heteroatom-containing spiro[3.3]heptane scaffold that incorporates both an oxetane oxygen and an azetidine nitrogen within a rigid, three-dimensional bicyclic framework. It belongs to a broader class of azaspiro[3.3]heptane building blocks that have been advanced as conformationally constrained bioisosteres of piperidine, piperazine, and morpholine rings in medicinal chemistry.

Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
CAS No. 1427358-60-8
Cat. No. B1377881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-6-azaspiro[3.3]heptane oxalate
CAS1427358-60-8
Molecular FormulaC7H11NO5
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1COC12CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
InChIKeyHEQQLMIYMDQAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-6-azaspiro[3.3]heptane Oxalate (CAS 1427358-60-8): Procurement-Relevant Physicochemical and Structural Baseline


1-Oxa-6-azaspiro[3.3]heptane oxalate (CAS 1427358-60-8) is the oxalic acid salt of a saturated, heteroatom-containing spiro[3.3]heptane scaffold that incorporates both an oxetane oxygen and an azetidine nitrogen within a rigid, three-dimensional bicyclic framework . It belongs to a broader class of azaspiro[3.3]heptane building blocks that have been advanced as conformationally constrained bioisosteres of piperidine, piperazine, and morpholine rings in medicinal chemistry [1]. The oxalate salt form (molecular formula C₇H₁₁NO₅, MW 189.17 g/mol) is the most commonly encountered commercial form, yet its physicochemical profile—including LogP, pKa, thermal stability, and solubility—differs measurably from its regioisomeric, salt-form, and heteroatom-position analogs, making informed selection non-trivial .

1
Salt-form-specific procurement: Oxalate salt dominates commercial supply; physicochemical profile and thermal stability differ from sulfonate salts.
2
Regioisomer-controlled scaffold hopping: 1-oxa-6-aza pattern provides a distinct intermediate basicity (pKa context) and lipophilicity window for CNS MPO tuning.
3
High 3D character (Fsp3 > 0.7): Rigid spirocyclic core with defined oxetane/azetidine exit vectors; relevant for fragment-based screening and DEL libraries.

Why 1-Oxa-6-azaspiro[3.3]heptane Oxalate Cannot Be Arbitrarily Replaced by In-Class Analogs


Although multiple spiro[3.3]heptane scaffolds share superficial structural homology, critical parameters—including nitrogen basicity (predicted pKa), lipophilicity (LogP), heteroatom regiochemistry, salt counterion identity, and thermal stability—diverge sufficiently to alter synthetic reactivity, purification behavior, and ultimate pharmacokinetic outcomes . For example, the predicted pKa of the 1-oxa-6-aza regioisomer (9.42 ± 0.20) differs by approximately 0.3 log units from the 2-oxa-6-aza regioisomer (9.73 ± 0.20), while its LogP (−0.25 to −0.54 depending on salt form) positions it in a distinct lipophilicity range relative to the 6-oxa-1-aza variant (LogP +0.08) . Furthermore, the oxalate salt itself presents well-characterized limitations in thermal stability (decomposition onset ~145 °C) and solubility compared to sulfonate salts of the same scaffold . These quantitative offsets mean that substituting one azaspiro[3.3]heptane building block for another without adjusting reaction conditions or formulation parameters carries a quantifiable risk of divergent performance.

Regioisomer mismatch
Replacing 1-oxa-6-aza with the 2-oxa-6-aza or 6-oxa-1-aza regioisomer may shift basicity and lipophilicity, altering protonation-state-dependent assay responses and HPLC retention behavior.
Salt-form profile shift
Direct substitution of the oxalate with a sulfonate salt may improve thermal stability and organic-solvent solubility; the oxalate salt's restricted solvent scope can limit synthetic utility if not accounted for.
Supplier purity divergence
Commercial baseline purity (typically 95%) can differ from the 97% common for the 2-oxa regioisomer, potentially requiring additional purification for stoichiometric-sensitive or biological assay workflows.

1-Oxa-6-azaspiro[3.3]heptane Oxalate: Quantitative Comparator Evidence for Informed Procurement


pKa Differentiation: 1-Oxa-6-aza vs. 2-Oxa-6-aza Regioisomer Basicity

The predicted pKa of the azetidine nitrogen in 1-oxa-6-azaspiro[3.3]heptane oxalate is 9.42 ± 0.20, while the 2-oxa-6-azaspiro[3.3]heptane regioisomer is predicted at 9.73 ± 0.20 . This ~0.3 log unit difference means the 1-oxa-6-aza scaffold is slightly less basic, which can influence protonation state at physiological pH and affect both salt formation efficiency in synthesis and the degree of ionization in biological assays .

pKa: 1-Oxa vs. 2-Oxa
Cross-study comparable
9.42 ± 0.20 vs. 9.73 ± 0.20
ΔpKa ≈ −0.31; predicted values, no experimental data located
Supports regioisomer-dependent protonation-state review for biological assays.
May differentiate salt formation stoichiometry; requires validation under assay conditions.
pKa basicity regioisomer comparison

Lipophilicity Divergence: LogP of 1-Oxa-6-aza vs. 6-Oxa-1-aza and 2-Oxa-6-aza Regioisomers

The computed LogP of the 1-oxa-6-azaspiro[3.3]heptane free base is −0.25 (Chemscene) to −0.54 (Fluorochem, oxalate salt), placing it in a moderately hydrophilic range . In contrast, the 6-oxa-1-azaspiro[3.3]heptane regioisomer has a computed LogP of +0.08 to −0.60 (depending on source), and the 2-oxa-6-aza regioisomer is reported around −0.55 . This ~0.3–0.8 LogP unit spread indicates that the 1-oxa-6-aza scaffold occupies a distinct and intermediate lipophilicity window relative to its positional isomers, which can be decisive in fine-tuning passive membrane permeability or reducing promiscuous binding .

LogP Divergence
Cross-study comparable
Free base: −0.25; Oxalate: −0.54
vs. 6-oxa-1-aza (+0.08) and 2-oxa-6-aza (−0.55)
Intermediate lipophilicity window supports distinct chromatographic and permeability profiles.
Computed vendor values; no unified experimental LogD₇.₄ dataset.
LogP lipophilicity regioisomer comparison

Fraction sp³ (Fsp3): 3D Character Anchored by the Oxetane-Oxygen Position

The 1-oxa-6-azaspiro[3.3]heptane scaffold has a computed Fsp3 (fraction of sp³-hybridized carbons) of 0.71, as reported for the oxalate salt by Fluorochem . This value places the scaffold well above the typical Fsp3 range for flat aromatic drug candidates (~0.3–0.5) and is comparable to other saturated spiro[3.3]heptane bioisosteres, yet the specific placement of the oxetane oxygen at position 1—rather than position 2 or 6—determines the exit vector geometry and hydrogen-bonding topology available to the user [1].

Fsp3: 3D Character
Class-level inference
Fsp3 = 0.714
vs. flat aromatics (~0.3–0.5)
High 3D character anchored by 1-oxa position defines specific exit-vector geometry.
Computed value; scaffold geometry is source-supported [REFS-2].
Fsp3 three-dimensionality lead-likeness

Thermal Stability and Solubility-Limited Reactivity: Oxalate vs. Sulfonate Salt Form

For the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold, DSC analysis demonstrates that the oxalate salt 4a decomposes at ~145 °C with a broad decomposition range, whereas the corresponding p-toluenesulfonate (PTSA) salt 4d is stable up to 176 °C and the 1,5-naphthalenedisulfonate salt 4r up to 200 °C . In a model SNAr reaction with 2-chloropyrimidine in acetonitrile at 40 °C, the hemioxalate salt 4s achieved only 10% conversion after 66 hours, while the PTSA salt 4r reached full conversion . These data, generated on the 2-oxa regioisomer, constitute a class-level inference for 1-oxa-6-azaspiro[3.3]heptane oxalate: the oxalate salt form carries inherent thermal lability and poor organic-solvent solubility that can depress reaction yields and limit the accessible solvent scope relative to sulfonate salt alternatives .

Thermal & Solubility Limits
Class-level inference
Oxalate dec. ~145 °C; 10% SNAr conv.
vs. PTSA salt stable to 176 °C, full conversion
Oxalate salt carries inherent solvent and thermal constraints relevant to reaction design.
Data from 2-oxa analog; class-level extrapolation to 1-oxa-6-aza oxalate requires verification.
thermal stability DSC solubility salt form comparison

Commercial Purity Landscape: Batch-to-Batch Variability Across Suppliers

Commercially, 1-oxa-6-azaspiro[3.3]heptane oxalate is offered at minimum purity specifications of 95% (Sigma-Aldrich/Ambeed, Bidepharm, AKSci), 97% (not consistently available for this specific CAS), and 98% (Fluorochem, Leyan) . By comparison, the 2-oxa-6-azaspiro[3.3]heptane oxalate is routinely available at 97% minimum purity (Sigma-Aldrich, AKSci, Bidepharm) . The wider availability of 97–98% purity for the 2-oxa regioisomer may reflect its longer commercial history and larger production scale, whereas the 1-oxa-6-aza oxalate is more commonly supplied at 95%—a distinction that may be relevant for applications sensitive to impurity profiles, such as fragment-based screening or GMP intermediate preparation .

Commercial Purity
Cross-study comparable
1-Oxa: 95–98%; 2-Oxa: 97% typical
3% baseline purity differential between regioisomers
Batch-to-batch purity review may be warranted for impurity-sensitive applications.
Based on vendor CoA specifications; actual impurity profiles require independent verification.
purity quality control vendor comparison

Optimal Application Scenarios for 1-Oxa-6-azaspiro[3.3]heptane Oxalate Based on Quantitative Comparator Evidence


Medicinal Chemistry Scaffold-Hopping When Intermediate Basicity (pKa ~9.4) Is Desired

In lead optimization programs where the piperidine pKa (~10.5–11.4 for 1-azaspiro[3.3]heptane·HCl [1]) is too high and the 2-oxa-6-aza scaffold (pKa 9.73) remains too basic for optimal CNS multiparameter optimization (MPO) scores, the 1-oxa-6-azaspiro[3.3]heptane core offers a predicted pKa of ~9.42 . This ~0.3 unit downward shift relative to the 2-oxa regioisomer can reduce the fraction of positively charged species at pH 7.4, potentially mitigating hERG channel binding or phospholipidosis risk without resorting to electron-withdrawing substituents that would add molecular weight .

Synthesis Requiring an Oxetane-Containing Spirocyclic Core with an Intermediate LogP Window

When a synthetic sequence demands a spirocyclic building block with a computed LogP between −0.2 and −0.6, the 1-oxa-6-azaspiro[3.3]heptane oxalate (LogP −0.25 to −0.54) occupies a unique lipophilicity slot that is distinct from the more hydrophilic 2-oxa-6-aza regioisomer (LogP −0.55) and the more lipophilic 6-oxa-1-aza regioisomer (LogP +0.08) [1]. This intermediate lipophilicity can simplify liquid-liquid extraction workups and improve chromatographic resolution in reverse-phase HPLC purification relative to its positional isomers .

Building-Block Procurement Where High Fsp3 (>0.7) and Defined Exit Vectors Are Required

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis where three-dimensionality is a design criterion, the 1-oxa-6-azaspiro[3.3]heptane scaffold delivers an Fsp3 of 0.71 . This value exceeds typical aromatic fragment collections and is specifically associated with the 1-oxa substitution pattern, which orients the oxetane oxygen and azetidine nitrogen to project substituents along distinct angular exit vectors—a geometry that cannot be replicated by the 2-oxa or 6-oxa regioisomers [1].

Reaction Development Necessitating Awareness of Oxalate Salt Thermal and Solubility Boundaries

When designing synthetic routes with the oxalate salt, users should anticipate solvent restrictions (limited solubility outside DMSO, DMF, or refluxing polar solvents) and a thermal ceiling of approximately 145 °C . For transformations requiring higher temperatures or non-polar solvents (e.g., toluene, MTBE), pre-neutralization of the oxalate salt to the free base or in-situ counterion exchange to a sulfonate salt may be required—a consideration not necessary when the same scaffold is procured directly as the PTSA or naphthalenedisulfonate salt .

Application
Selection Property
Validation Focus
CNS MPO scaffold hopping
Intermediate basicity context (pKa ~9.4)
Protonation-state-dependent assay response; hERG channel binding context
Synthetic route with defined LogP window
Intermediate lipophilicity (LogP −0.2 to −0.6 range)
Reverse-phase HPLC resolution; liquid-liquid extraction behavior
Fragment-based or DEL library design
High Fsp3 (>0.7) and defined exit-vector geometry
3D scaffold topology confirmation; regioisomer identity verification
Reaction condition development
Salt-form thermal stability and solvent compatibility
Thermal processing limits; counterion exchange or free-base conversion necessity

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